molecular formula C13H22BrNO3 B3107014 N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide CAS No. 1609399-99-6

N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide

Cat. No.: B3107014
CAS No.: 1609399-99-6
M. Wt: 320.22
InChI Key: GOTSZSGESDSSBV-UHFFFAOYSA-N
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Description

N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions, attached to a 2-propanamine backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Scientific Research Applications

N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with 2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield trimethoxybenzaldehyde or trimethoxybenzoic acid, while reduction of the benzyl group can produce 2,3,4-trimethoxytoluene.

Mechanism of Action

The mechanism of action of N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and amine functionality allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as metabolism, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,4-trimethoxybenzyl)cyclopentanamine hydrobromide
  • N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide

Uniqueness

N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.BrH/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4;/h6-7,9,14H,8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTSZSGESDSSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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